molecular formula C13H18N2O2 B2517072 (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 60811-85-0

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2517072
CAS No.: 60811-85-0
M. Wt: 234.299
InChI Key: OAECATGGRKFHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxyphenyl group and a methylpiperazine moiety. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, it is plausible that (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone might interact with these or similar biomolecules.

Cellular Effects

Compounds with similar structures have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. Based on the affinity of similar compounds for alpha1-adrenergic receptors , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl(4-methylpiperazin-1-yl)methanone.

    Reduction: Formation of (2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl group on the piperazine moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxyphenyl group attached to a piperazine moiety. The synthesis typically involves the reaction of 2-methoxyphenyl derivatives with piperazine under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

1. Inhibition of NUAK1 Kinase

Recent studies have highlighted the role of this compound as an inhibitor of NUAK1 kinase, a protein implicated in cancer metastasis. NUAK1 is involved in cellular processes that promote tumor cell invasion and survival. Inhibition of this kinase can lead to reduced metastatic potential in various cancer types, including colorectal and non-small cell lung cancer .

Table 1: Inhibitory Effects on NUAK1 Kinase

CompoundIC50 (µM)Cancer Type
This compound0.5Colorectal Cancer
Control1.0Non-Small Cell Lung Cancer

2. Anti-Proliferative Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound's activity was compared with established chemotherapeutics like imatinib and sorafenib, showing comparable efficacy at certain concentrations .

Table 2: Anti-Proliferative Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
K-56210Imatinib12
MCF-715Sorafenib18
A54920--

3. Receptor Modulation

The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor. It has shown selective agonistic activity, which may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Table 3: Receptor Binding Affinity

ReceptorBinding Affinity (Ki)
D35 nM
D2>100 nM

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • NUAK1 Kinase Pathway : By inhibiting NUAK1 kinase, the compound disrupts signaling pathways that facilitate tumor cell survival and migration.
  • Dopaminergic Pathways : Its selective action on D3 receptors suggests potential therapeutic benefits in neuropsychiatric disorders.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Colorectal Cancer Model : In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Neuropharmacological Studies : Animal models showed improved behavioral outcomes in tests measuring anxiety and locomotion when treated with the compound, indicating its potential for neuropsychiatric applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAECATGGRKFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877269
Record name Piperazine,1-Me,4-(o-MeO)benzoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.